Chlorhydrate de KC 12291

Vue d'ensemble

Description

Le chlorhydrate de KC 12291 est un bloqueur atypique des canaux sodiques voltage-dépendants à administration orale présentant des propriétés cardioprotectrices. Il bloque efficacement les canaux sodiques voltage-dépendants cardiaques, impliquant l'inhibition du courant sodique de pointe et retardant ainsi la surcharge en sodium pendant l'ischémie en améliorant l'inexcitabilité du cœur .

Applications De Recherche Scientifique

Le chlorhydrate de KC 12291 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme outil de recherche pour étudier les propriétés et le comportement des canaux sodiques voltage-dépendants.

Biologie : Employé dans des expériences pour comprendre le rôle des canaux sodiques dans les processus cellulaires.

Médecine : Envisagé pour ses effets thérapeutiques potentiels dans le traitement des affections cardiaques telles que l'ischémie et les arythmies.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les canaux sodiques

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les canaux sodiques voltage-dépendants. Cette inhibition réduit l'amplitude des courants sodiques soutenus, empêchant ainsi la surcharge en sodium et la contracture diastolique dans les cellules cardiaques. Les propriétés cardioprotectrices du composé sont attribuées à sa capacité à améliorer l'inexcitabilité du cœur pendant les conditions ischémiques .

Composés similaires :

Lidocaïne : Un autre bloqueur des canaux sodiques utilisé comme anesthésique local et antiarythmique.

Flécaïnide : Un bloqueur des canaux sodiques utilisé pour traiter certains types de battements cardiaques irréguliers graves.

Mexilétine : Un bloqueur des canaux sodiques utilisé pour traiter la douleur chronique et certains types de battements cardiaques irréguliers

Unicité du this compound : Le this compound est unique en raison de son mécanisme d'action atypique et de ses propriétés cardioprotectrices significatives. Contrairement à d'autres bloqueurs des canaux sodiques, il retarde efficacement la surcharge en sodium pendant l'ischémie, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans les affections cardiaques .

Analyse Biochimique

Biochemical Properties

KC 12291 Hydrochloride interacts with voltage-gated sodium channels (VGSC), reducing the amplitude of sustained Na+ current . This interaction with VGSC is crucial for its function and is the primary biochemical reaction involving KC 12291 Hydrochloride .

Cellular Effects

KC 12291 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the amplitude of sustained Na+ current, which can have an impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of KC 12291 Hydrochloride involves its binding to voltage-gated sodium channels (VGSC), leading to a reduction in the amplitude of sustained Na+ current . This action exerts an anti-ischemic activity and provides significant cardioprotective effects .

Dosage Effects in Animal Models

In animal models, the effects of KC 12291 Hydrochloride vary with different dosages. For example, in anesthetized rabbit models, a dosage of 0.63 mg/kg significantly attenuated the coronary occlusion produced marked ST segment elevation about 68% .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de KC 12291 implique la réaction de la 3,4-diméthoxy-N-méthyl-N-[3-[(5-phényl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzèneéthanamine avec de l'acide chlorhydrique. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de températures contrôlées afin d'assurer la pureté et le rendement du produit final .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements de pointe pour maintenir la cohérence et la qualité. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation afin d'atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de KC 12291 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des ions hydroxydes ou des amines.

Réactions d'oxydation : Peuvent être réalisées à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du this compound, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .

Mécanisme D'action

KC 12291 hydrochloride exerts its effects by blocking voltage-gated sodium channels. This inhibition reduces the amplitude of sustained sodium currents, thereby preventing sodium overload and diastolic contracture in cardiac cells. The compound’s cardioprotective properties are attributed to its ability to enhance the inexcitability of the heart during ischemic conditions .

Comparaison Avec Des Composés Similaires

Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.

Flecainide: A sodium channel blocker used to treat certain types of serious irregular heartbeats.

Mexiletine: A sodium channel blocker used to treat chronic pain and certain types of irregular heartbeats

Uniqueness of KC 12291 Hydrochloride: KC 12291 hydrochloride is unique due to its atypical mechanism of action and significant cardioprotective properties. Unlike other sodium channel blockers, it effectively delays sodium overload during ischemia, making it a promising candidate for therapeutic applications in cardiac conditions .

Activité Biologique

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine; hydrochloride is a complex organic molecule with potential biological activities. Its structure includes a thiadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 405.54 g/mol. The structural components include:

- 3,4-Dimethoxyphenyl group : Known for its role in enhancing the lipophilicity and bioavailability of compounds.

- Thiadiazole moiety : Associated with various biological activities, including antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O3S |

| Molecular Weight | 405.54 g/mol |

| LogP | 3.4668 |

| Density | 1.119 g/cm³ |

| Boiling Point | 528.4 °C |

Research indicates that compounds containing thiadiazole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Antioxidant Activity : Compounds with thiadiazole rings have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

-

Anticancer Effects :

- A study evaluated the cytotoxic effects of related thiadiazole derivatives on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. Compounds demonstrated IC50 values ranging from 6.2 μM to over 40 μM against these cell lines, indicating significant anticancer potential .

- Antimicrobial Properties :

Table 2: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HCT-116 | 6.2 |

| Anticancer | MCF-7 | 27.3 |

| Antibacterial | Various Bacteria | Comparable to chloramphenicol |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiadiazole derivatives:

- Substituent Impact : Modifications on the phenyl or thiadiazole rings can significantly enhance or reduce biological activity.

- Synergistic Effects : Combinations of thiadiazole derivatives with other pharmacophores have been shown to produce synergistic effects, enhancing overall efficacy against specific targets.

Propriétés

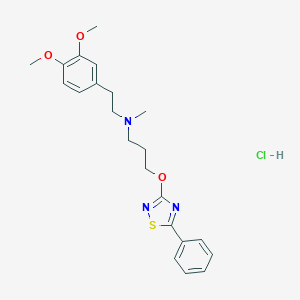

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPRQYBNQKUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181936-98-1 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181936-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.